(Z)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-(4-methoxyphenyl)prop-2-enamide -

(Z)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-(4-methoxyphenyl)prop-2-enamide

Catalog Number: EVT-3835813
CAS Number:
Molecular Formula: C23H20IN3O2
Molecular Weight: 497.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899)

Compound Description: MDL-899 is a long-acting antihypertensive vasodilator. Pharmacological studies in conscious hypertensive rats and dogs demonstrated its ability to reduce blood pressure to normal levels. [] The compound exhibits a slow onset of action, reaching peak effect at 3 hours, with a long duration of action exceeding 7 hours after oral or intravenous administration. [] Studies indicate MDL-899 antagonizes the development of hypertension and does not exhibit tolerance in hypertensive rats. [] Hemodynamic studies in conscious normotensive rats revealed that the blood pressure reduction is associated with increased heart rate, cardiac output, and decreased total peripheral resistance. [] The mechanism of action does not involve alpha-blocking activity, beta 2-stimulating activity, or prostaglandin release. [] Compared with hydralazine, MDL-899 shows slower onset, longer duration, absence of adrenergic stimulation, lower toxicity, and lacks mutagenic properties. []

Methyl 3-aroyl-2-chloro-1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylates

Compound Description: This class of compounds is synthesized through the reaction of methyl 4-aryl-2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylamino)-4-oxo-2-butenoates with oxalyl chloride. [] They serve as intermediates in the synthesis of methyl 3-aroyl-1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dihydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylates, the structures of which have been confirmed by X-ray diffraction analysis. []

3-(4-Chlorophenyl)-1-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-1-yl)prop-2-enone

Compound Description: This compound is synthesized via a palladium(II) acetate-catalyzed intramolecular and intermolecular C-C coupling reaction between N,N-diallylacrylamide and 1-bromo-4-chlorobenzene. [] The crystal structure analysis revealed weak intermolecular C-H⋯O interactions leading to extended one-dimensional chains. []

S33138 [N-[4-[2-[(3aS,9bR)-8-Cyano-1,3a,4,9b-tetrahydro[1]-benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide]

Compound Description: S33138 is a preferential antagonist of cloned human dopamine D3 receptors versus D2L and D2S receptors. [] Studies in mice show that S33138 increases mRNA levels encoding c-fos in D3 receptor-rich brain regions like the Isles of Calleja and nucleus accumbens more potently than in D2 receptor-rich striatum. [] Chronic administration in rats preferentially reduces spontaneously active dopaminergic neurons in the ventral tegmental area compared with the substantia nigra. [] S33138 potentiates the antiparkinsonian actions of the D3/D2 agonist ropinirole at low doses but diminishes them at higher doses in primates treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. [] It also attenuates hypothermia and yawns induced by the D3/D2 agonist 7-OH-DPAT and blocks the discriminative properties of PD128,907, both D3/D2 agonists. [] S33138 prevents the inhibitory influence of PD128,907 on dopamine release in various brain regions and abolishes its inhibition of ventral tegmental dopaminergic neuron firing. [] Higher doses of S33138 reveal antagonist properties at α2C-adrenoceptors, increasing the firing rate of adrenergic perikarya. [] S33138 also demonstrates antagonist properties at 5-HT2A and 5-HT7 receptors, blocking head twitches induced by 1-[2,5-dimethoxy-4-iodophenyl]-2-aminopropane and hypothermia induced by 5-carboxytryptamine, respectively. []

(E)-2-cyano-N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-3-(4-hydroxyphenyl)acrylamide (CHC-Mal)

Compound Description: CHC-Mal is a novel derivatization reagent used for the selective detection of free thiols in matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI MSI). [] It enables in situ derivatization of free thiol groups in metabolites like glutathione and cysteine and reduced proteins like insulin, facilitating the imaging of their spatial distribution in tissues. [] CHC-Mal allows for the detection of thiol-containing metabolites in aged tissues, even in the presence of excess reducing agents. [] Notably, CHC-Mal-derivatized low-mass metabolites can be detected without a conventional MALDI matrix. []

2-cyano-N-(quinolin-3-yl) acrylamide derivatives

Compound Description: This series of compounds was synthesized and evaluated for cytotoxic activity against the breast cancer cell line MCF7. [] Some derivatives, particularly 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide (15), exhibited high activity compared with doxorubicin. [] Structure-activity relationships revealed that substitutions on the phenyl ring of the acrylamide moiety significantly influence cytotoxic activity. []

(E)-2-cyano-3-(dimethylamino)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylamide (4)

Compound Description: Compound 4 is an intermediate in the synthesis of pyrazole derivatives, obtained by reacting 2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl) acetamide (3) with dimethylformamide dimethyl acetal (DMF-DMA) under microwave irradiation. [] This compound serves as a key building block for constructing pyrazole derivatives, which have shown promising antitumor activity against the HepG2 cell line. []

1,2-bis(4-aryl-3,5-dicyano-6-mercapto-2-oxo-1,2-dihydropyridin-l-yl)ethane derivatives

Compound Description: This class of compounds is synthesized through the reaction of N,N'-(ethane-1,2-diyl)-bis(2-cyano-3-phenylacrylamide) derivatives with 2-cyanothioacetamide. [] These compounds serve as versatile building blocks for synthesizing diverse heterocyclic compounds, including pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines, by reacting with various reagents like hydrazine hydrate and chloroacetone, respectively. []

N-(4-((3-(4-chlorophenylsulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide

Compound Description: This compound was identified through an integrated computational and experimental approach as a potential inhibitor for SARS-CoV-2 3CL protease. [] It effectively inhibits the protease with an IC50 of 38 ± 3 μM, offering a new avenue for therapeutic intervention against COVID-19. [] The quinoxaline structure, a novel feature among 3CL protease inhibitors, makes this compound particularly interesting for lead optimization. []

4-Methylhistamine

Compound Description: Originally considered a moderately active and selective histamine H2 receptor (H2R) agonist, 4-methylhistamine was identified as a high-affinity H4R ligand (Ki 50 nM) with over 100-fold selectivity for the human H4R over other histamine receptor subtypes. [] It potently activates the hH4R (pEC50 7.4 ± 0.1) [], a response competitively antagonized by the selective H4R antagonist JNJ 7777120. [] This discovery makes 4-methylhistamine a valuable tool for understanding H4R physiological roles. []

Properties

Product Name

(Z)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-(4-methoxyphenyl)prop-2-enamide

IUPAC Name

(Z)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-(4-methoxyphenyl)prop-2-enamide

Molecular Formula

C23H20IN3O2

Molecular Weight

497.3 g/mol

InChI

InChI=1S/C23H20IN3O2/c1-15-12-17(16(2)27(15)21-8-4-19(24)5-9-21)13-18(14-25)23(28)26-20-6-10-22(29-3)11-7-20/h4-13H,1-3H3,(H,26,28)/b18-13-

InChI Key

XMSPYIBBMGHFPK-AQTBWJFISA-N

SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)I)C)C=C(C#N)C(=O)NC3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)I)C)C=C(C#N)C(=O)NC3=CC=C(C=C3)OC

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)I)C)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.